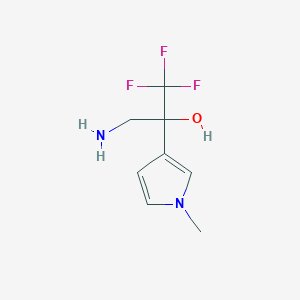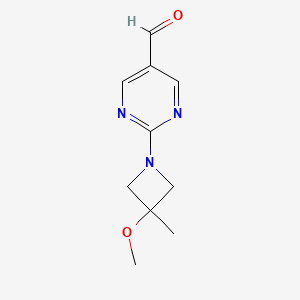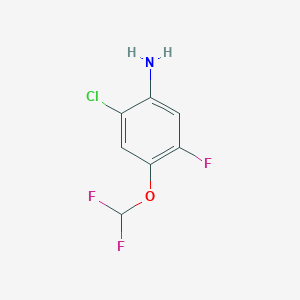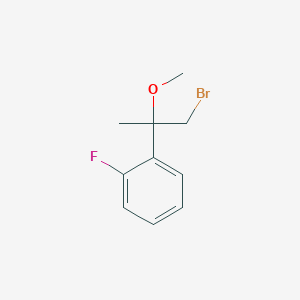
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium methoxide (NaOCH3).
Fluorination: The fluorine atom can be added through a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products:
Oxidation: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-one.
Reduction: Formation of 1-(2-fluorophenyl)-2-methoxypropane.
Substitution: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-ol or 1-(2-fluorophenyl)-2-methoxypropan-2-amine.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene exerts its effects depends on its interactions with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, such as enzymes, receptors, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Bromo-2-methoxypropan-2-yl)benzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-chlorobenzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-iodobenzene
Comparison: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with chlorine, bromine, or iodine. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12BrFO |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
1-(1-bromo-2-methoxypropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(7-11,13-2)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
TXPKGJVZXLTGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(C1=CC=CC=C1F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)
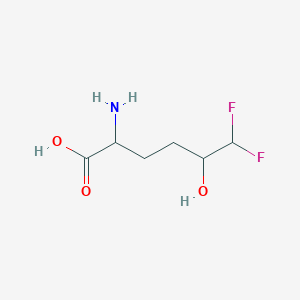
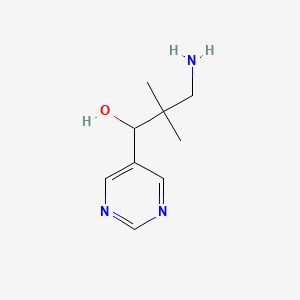
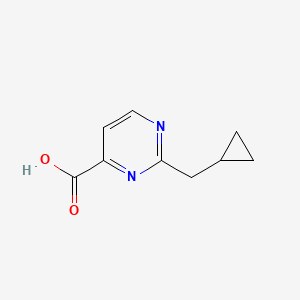
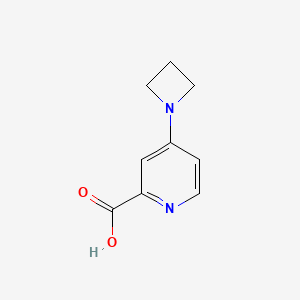

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
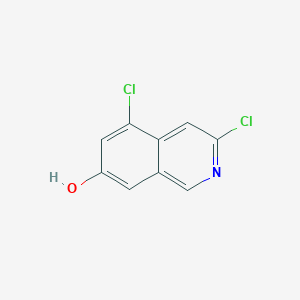
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
